molecular formula C9H9N3 B1228525 1H-Indole-6-carboximidamide CAS No. 71889-72-0

1H-Indole-6-carboximidamide

Cat. No. B1228525
CAS RN: 71889-72-0
M. Wt: 159.19 g/mol
InChI Key: DJLHTAIFMAKJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-6-carboximidamide, often involves strategies such as C–C and C–N coupling reactions and reductions. These methods are crucial for preparing biologically active compounds and indole alkaloids, serving as key intermediates (El-Sawy et al., 2017). Additionally, the synthesis of related indole compounds through one-pot reactions, nucleophilic addition, and catalyzed C-H activation processes showcases the versatility and efficiency of current synthetic approaches (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of 1H-Indole-6-carboximidamide derivatives can be elucidated through various spectroscopic methods, including NMR, IR, MS, and X-ray crystallography. Studies have determined structures by comparing experimental data with density functional theory (DFT) calculations, providing insights into the compound's geometry, electronic configuration, and intermolecular interactions (Yao et al., 2023).

Chemical Reactions and Properties

Indole derivatives participate in a wide range of chemical reactions, facilitated by their reactive sites. For instance, the carbonyl group in indole-3-carboxaldehyde derivatives undergoes facile coupling reactions, serving as precursors to heterocyclic derivatives. Such reactivity forms the basis for synthesizing complex biologically active molecules (El-Sawy et al., 2017).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are closely linked to their molecular structure. X-ray diffraction and DFT studies provide detailed information about the crystal packing, molecular orbitals, and electrostatic potential, which are essential for understanding the compound's behavior in different environments (Yao et al., 2023).

Chemical Properties Analysis

The chemical properties of 1H-Indole-6-carboximidamide derivatives, including reactivity, stability, and interaction with other molecules, can be inferred from their electronic structure. Frontier molecular orbitals (FMO) analysis reveals the regions of highest electron density, providing insights into potential reactivity sites. Furthermore, studies involving Hirshfeld surface analysis and energy frameworks help understand intermolecular interactions, contributing to the compound's stability and reactivity (Al-Ostoot et al., 2020).

Scientific Research Applications

Efficient Regioselective Synthesis

1H-Indole-6-carboximidamide derivatives can be efficiently synthesized through a regioselective cyclization process. A notable example is the synthesis of indole N-carboximidamides and N-carboximidoates using Ag(I)-catalyzed cyclization. This method is characterized by its high regioselectivity, mild reaction conditions, easily accessible starting materials, and good yields, making it a valuable approach in organic synthesis (Huang, Liu, & Ding, 2009).

Catalytic Synthesis Approaches

The Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles offers a divergent synthesis of various heterocycles. This method enables the creation of complex structures like pyrimido[1,6-a]indol-1(2H)-one and 1H-imidazo[1,5-a]indol-3(2H)-ones. Its utility includes the synthesis of compounds like 5-HT3 receptor antagonists on a gram-scale (Zhang, Zheng, & Cui, 2014).

Industrial and Biological Applications

Indole derivatives, including 1H-Indole-6-carboximidamide, find applications in various industries and biological fields. For instance, these derivatives have shown potential in creating environmentally friendly antifouling acrylic metal salt resins. Such applications are significant in marine environments, where they exhibit self-polishing and better antifouling performance compared to traditional resins (Chunhua et al., 2020).

Antiproliferative and Anti-migratory Activity

In the medical research domain, certain 1H-Indole derivatives have shown promising antiproliferative and anti-migratory activities against cancer cells. A study on pancreatic cancer cells demonstrated that these compounds can inhibit both proliferation and migration of tumor cells, highlighting their potential in cancer therapy (Li Petri et al., 2019).

Synthesis and Characterization Techniques

Advancements in synthesis and characterization of 1H-Indole derivatives have been significant. For example, microwave-assisted synthesis offers an efficient approach to create functionalized indole derivatives with high yields and regioselectivity. These compounds are characterized using techniques like 1H NMR and mass spectrometry, underscoring the importance of analytical methods in the development of indole-based compounds (Bellavita et al., 2022).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and that it should not be breathed in as dust/fume/gas/mist/vapors/spray . It should be handled with protective gloves/clothing/eye protection and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1H-indole-6-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLHTAIFMAKJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-carboximidamide

CAS RN

71889-72-0
Record name 6-Amidinoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071889720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-6-carboximidamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-6-carboximidamide
Reactant of Route 3
Reactant of Route 3
1H-Indole-6-carboximidamide
Reactant of Route 4
Reactant of Route 4
1H-Indole-6-carboximidamide
Reactant of Route 5
1H-Indole-6-carboximidamide
Reactant of Route 6
Reactant of Route 6
1H-Indole-6-carboximidamide

Citations

For This Compound
77
Citations
PMV Raja, J Connolley, PM Ajayan… - MRS Online …, 2006 - cambridge.org
… 4-(Aminomethyl) phenyl]-1H-indole-6-carboximidamide, dihydrochloride) – stained cellular nuclei… DAPI, (2-[4(Aminomethyl) phenyl]-1H-indole-6-carboximidamide, dihydrochloride), is a …
Number of citations: 4 www.cambridge.org
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
Xanthine oxidase (XO) has emerged as an important target for the treatment of hyperuricemia and gout. In this study, to obtain novel nonpurine XO inhibitors, a series of 1-alkyl-5/6-(5-…
Number of citations: 30 www.sciencedirect.com
K Qian, C Yan, H Su, T Dang, B Zhou, Z Wang… - RSC Medicinal …, 2021 - pubs.rsc.org
… Subsequent enzymatic tests and characterization led to the discovery of a top lead K313 (2-(4-((4-carbamimidoylphenyl)amino)phenyl)-1H-indole-6-carboximidamide), which …
Number of citations: 3 pubs.rsc.org
JS Lazo, R Nunes, JJ Skoko, PEQ de Oliveira… - Bioorganic & medicinal …, 2006 - Elsevier
Protein tyrosine phosphatases have a central role in the maintenance of normal cellular functionality. For example, PTP1B has been implicated in insulin-resistance, obesity, and …
Number of citations: 69 www.sciencedirect.com
JH Cen, B Wan, Y Zhao, MY Li, YH Liao… - ChemPlusChem, 2022 - Wiley Online Library
… Subsequently, the cells were stained with 2-(4carbamimidoylphenyl)-1H-indole-6-carboximidamide (DAPI) and washed with PBS solution three times. Finally, the cells were observed …
B Li, R Pai, SC Cardinale, MM Butler… - Journal of medicinal …, 2010 - ACS Publications
NSC 240898 was previously identified as a botulinum neurotoxin A light chain (BoNT/A LC) endopeptidase inhibitor by screening the National Cancer Institute Open Repository …
Number of citations: 45 pubs.acs.org
M Congdon, RG Fritzemeier, Y Kharel… - European journal of …, 2021 - Elsevier
… N′-hydroxy-1H-indole-6-carboximidamide (2d). Prepared from 1d according to general procedure A. Purification on a silica gel column with 70–100% EtOAc in hexanes produced 2d …
Number of citations: 6 www.sciencedirect.com
V Balducci, P Faris, C Balbi, A Costa… - Journal of Cellular …, 2021 - Wiley Online Library
… The first column shows the fluorescent p65 signal, the second column the nuclei coloured by DAPI (2-[4-(Aminoiminomethyl)phenyl]-1H-Indole-6-carboximidamide hydrochloride), and …
Number of citations: 17 onlinelibrary.wiley.com
S Valdebenito, P Castellano, D Ajasin… - Journal of …, 2021 - Wiley Online Library
The major barrier to eradicating Human immunodeficiency virus‐1 (HIV) infection is the generation of tissue‐associated quiescent long‐lasting viral reservoirs refractory to therapy. …
Number of citations: 46 onlinelibrary.wiley.com
F Petronijevic - 2012 - d-scholarship.pitt.edu
The first section of this dissertation describes the synthesis of five indole-containing compounds used in the BoNT LC (botulinum neurotoxin light chain) SAR analysis. Our approach …
Number of citations: 2 d-scholarship.pitt.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.